molecular formula C19H23N3O3 B2372473 2-methoxy-5-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine CAS No. 2380010-46-6

2-methoxy-5-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine

Cat. No.: B2372473
CAS No.: 2380010-46-6
M. Wt: 341.411
InChI Key: OWNRLTJYTQQRIN-UHFFFAOYSA-N
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Description

This compound features a methoxypyridine moiety linked to a piperidine ring, which is further connected to a methylpyridine group through an oxymethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the methoxypyridine and piperidine precursors. The methoxypyridine can be synthesized through the methylation of pyridine-3-ol using methyl iodide in the presence of a base like potassium carbonate. The piperidine derivative can be prepared by reacting piperidine with formaldehyde and a suitable methylpyridine derivative under acidic conditions to form the oxymethyl bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxypyridine derivatives.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (6-Hydroxypyridin-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
  • (6-Methoxypyridin-3-yl)-[3-[(2-ethylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone

Uniqueness

The uniqueness of 2-methoxy-5-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-10-17(7-8-20-14)25-13-15-4-3-9-22(12-15)19(23)16-5-6-18(24-2)21-11-16/h5-8,10-11,15H,3-4,9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNRLTJYTQQRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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